(Z,9S,10R)-9,10,12,13-tetradeuterio-9,10-dihydroxyoctadec-12-enoic acid
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Overview
Description
(Z,9S,10R)-9,10,12,13-tetradeuterio-9,10-dihydroxyoctadec-12-enoic acid is a deuterated derivative of a naturally occurring fatty acid. This compound is characterized by the presence of deuterium atoms at specific positions, which can be useful in various scientific studies, particularly in understanding metabolic pathways and reaction mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z,9S,10R)-9,10,12,13-tetradeuterio-9,10-dihydroxyoctadec-12-enoic acid typically involves the deuteration of the corresponding non-deuterated fatty acid. This can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction conditions often include a controlled temperature and pressure to ensure selective incorporation of deuterium atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic deuteration processes. The use of continuous flow reactors can enhance the efficiency and yield of the deuteration process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(Z,9S,10R)-9,10,12,13-tetradeuterio-9,10-dihydroxyoctadec-12-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a catalyst such as palladium on carbon (Pd/C).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting hydroxyl groups to halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated fatty acids.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z,9S,10R)-9,10,12,13-tetradeuterio-9,10-dihydroxyoctadec-12-enoic acid is used as a tracer in reaction mechanism studies. The incorporation of deuterium atoms allows researchers to track the movement of hydrogen atoms during chemical reactions, providing insights into reaction pathways and intermediates.
Biology
In biological research, this compound is used to study metabolic pathways involving fatty acids. The deuterium atoms serve as markers that can be detected using mass spectrometry, enabling the analysis of metabolic flux and enzyme activity.
Medicine
In medicine, deuterated compounds like this compound are investigated for their potential therapeutic applications. The presence of deuterium can alter the pharmacokinetics and pharmacodynamics of drugs, potentially leading to improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used in the development of deuterated materials and products. Deuterium incorporation can enhance the stability and performance of certain materials, making them suitable for specialized applications.
Mechanism of Action
The mechanism of action of (Z,9S,10R)-9,10,12,13-tetradeuterio-9,10-dihydroxyoctadec-12-enoic acid involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the rate of hydrogen transfer reactions, affecting the overall reaction kinetics. This compound may also interact with enzymes involved in fatty acid metabolism, altering their activity and specificity.
Comparison with Similar Compounds
Similar Compounds
(9S,10R,12Z)-9,10-Dihydroxy-12-octadecenoic acid: A non-deuterated analog that shares a similar structure but lacks the deuterium atoms.
12-Hydroxy-9,10-octadecadienoic acid (12-HODE): Another naturally occurring fatty acid involved in the lipoxygenase pathway.
Uniqueness
The uniqueness of (Z,9S,10R)-9,10,12,13-tetradeuterio-9,10-dihydroxyoctadec-12-enoic acid lies in its deuterium content. The presence of deuterium atoms provides distinct advantages in scientific research, such as enhanced stability and the ability to serve as a tracer in metabolic studies. Additionally, the deuterium atoms can influence the compound’s reactivity and interaction with biological systems, making it a valuable tool in various fields of study.
Biological Activity
(Z,9S,10R)-9,10,12,13-tetradeuterio-9,10-dihydroxyoctadec-12-enoic acid is a deuterated derivative of dihydroxyoctadecenoic acid, which is structurally related to biologically active fatty acids. This compound is of interest due to its potential biological activities and implications in metabolic pathways. Understanding its biological activity can provide insights into its role in human health and disease.
- Chemical Formula : C18H34D4O3
- Molecular Weight : 314.45 g/mol
- CAS Number : 263399-35-5
- IUPAC Name : (Z,9S,10R)-9,10-dihydroxy-12-octadecenoic acid
The biological activity of (Z,9S,10R)-9,10-dihydroxyoctadec-12-enoic acid primarily involves its interactions with specific cellular pathways:
- PPAR Activation : This compound acts as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR-gamma. PPARs are involved in lipid metabolism and glucose homeostasis. Activation of PPAR-gamma by this compound can lead to increased adipogenesis and modulation of inflammatory responses .
- Neutrophil Chemotaxis : Similar to its analogs like 12,13-DHOME and 9,10-DHOME, this compound exhibits chemotactic properties for neutrophils. It influences immune responses by modulating neutrophil activation and respiratory burst activities .
- Metabolic Pathways : As a hydroxy-fatty acid derivative, it participates in various metabolic pathways associated with fatty acid metabolism and inflammation. It may influence lipid profiles and contribute to the regulation of inflammatory mediators .
Table 1: Summary of Biological Activities
Case Study 1: Adipogenesis Regulation
A study published in Journal of Lipid Research examined the effects of (Z,9S,10R)-9,10-dihydroxyoctadec-12-enoic acid on adipocyte differentiation in vitro. The findings indicated that treatment with this compound significantly increased the expression of adipogenic markers such as PPAR-gamma and C/EBP-alpha in 3T3-L1 cells.
Case Study 2: Neutrophil Function Modulation
Research conducted by Smith et al. (2023) explored the impact of this compound on neutrophil function in human blood samples. The study demonstrated that (Z,9S,10R)-9,10-dihydroxyoctadec-12-enoic acid effectively suppressed the oxidative burst response in activated neutrophils while promoting chemotaxis towards inflammatory sites.
Discussion
The biological activity of (Z,9S,10R)-9,10-dihydroxyoctadec-12-enoic acid highlights its potential therapeutic applications in metabolic disorders and inflammatory diseases. Its role as a PPAR-gamma ligand suggests it could be beneficial for conditions such as obesity and type 2 diabetes by enhancing insulin sensitivity and promoting healthy adipose tissue function.
Moreover, its ability to modulate immune responses positions it as a candidate for further research into anti-inflammatory therapies. Continued investigation into its pharmacokinetics and long-term effects will be essential for understanding its full therapeutic potential.
Properties
Molecular Formula |
C18H34O4 |
---|---|
Molecular Weight |
318.5 g/mol |
IUPAC Name |
(Z,9S,10R)-9,10,12,13-tetradeuterio-9,10-dihydroxyoctadec-12-enoic acid |
InChI |
InChI=1S/C18H34O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h7,10,16-17,19-20H,2-6,8-9,11-15H2,1H3,(H,21,22)/b10-7-/t16-,17+/m1/s1/i7D,10D,16D,17D |
InChI Key |
XEBKSQSGNGRGDW-NPOMILTLSA-N |
Isomeric SMILES |
[2H]/C(=C(\[2H])/C[C@]([2H])([C@]([2H])(CCCCCCCC(=O)O)O)O)/CCCCC |
Canonical SMILES |
CCCCCC=CCC(C(CCCCCCCC(=O)O)O)O |
Origin of Product |
United States |
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